molecular formula C30H48O3 B14785163 (4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B14785163
M. Wt: 456.7 g/mol
InChI Key: BZXULBWGROURAF-YMEBUKTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid can be isolated from the gum resin of Boswellia serrata through various extraction techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantitative analysis of triterpenoic acids . The resin is processed using column chromatography to isolate alpha-Boswellic acid along with other boswellic acids .

Industrial Production Methods: Industrial production of alpha-Boswellic acid typically involves the extraction of Boswellia resin followed by purification processes such as HPLC. The resin is collected by tapping the bark of Boswellia trees, and the exudate is then processed to obtain the desired compounds .

Chemical Reactions Analysis

Types of Reactions: Alpha-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of alpha-Boswellic acid, and substituted compounds with altered functional groups .

Comparison with Similar Compounds

Alpha-Boswellic acid is part of a group of boswellic acids, which include:

Uniqueness: Alpha-Boswellic acid is unique due to its specific triterpene structure and the presence of a hydroxyl group, which differentiates it from other boswellic acids. Its distinct chemical properties contribute to its specific therapeutic effects, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23?,26-,27-,28-,29-,30-/m1/s1

InChI Key

BZXULBWGROURAF-YMEBUKTFSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)O)C)C)C1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C

Origin of Product

United States

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